

# The intricate biosynthetic pathway of benzophenanthridine alkaloids: A technical guide for researchers

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## Compound of Interest

Compound Name: 6-Acetyldihydrochelerythrine

Cat. No.: B104360

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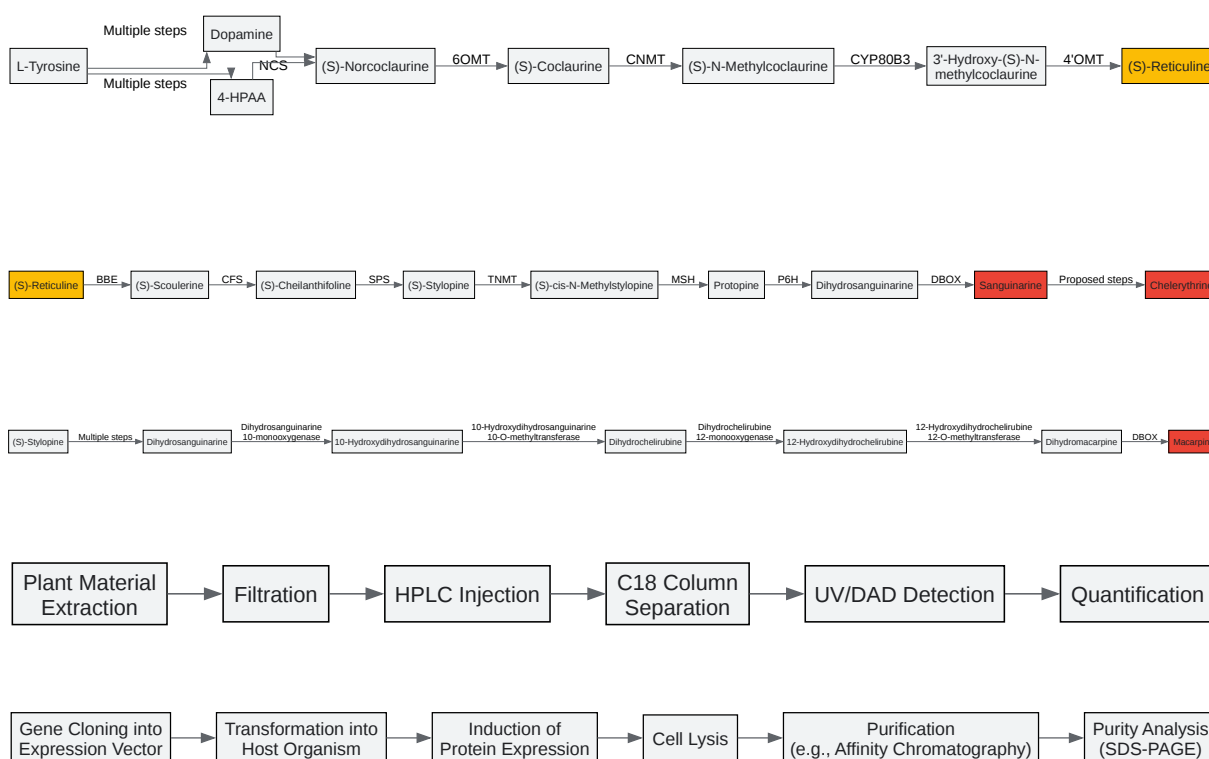
An in-depth exploration of the enzymatic cascade, from primary metabolism to the formation of sanguinarine, chelerythrine, and macarpine, providing valuable insights for drug development and metabolic engineering.

Benzophenanthridine alkaloids, a prominent class of benzyloisoquinoline alkaloids (BIAs), are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These complex natural products are synthesized in a variety of plant species, most notably within the Papaveraceae family. This technical guide provides a comprehensive overview of the biosynthetic pathway of key benzophenanthridine alkaloids, including sanguinarine, chelerythrine, and macarpine. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery responsible for the production of these valuable compounds.

## The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of all benzophenanthridine alkaloids originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into the central intermediate (S)-reticuline, which serves as a critical branch point for the synthesis of a vast array of BIAs.

The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine can be formed from L-tyrosine via either L-DOPA or tyramine intermediates. 4-HPAA is also derived from L-tyrosine. The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. A series of subsequent methylation and hydroxylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B3), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), lead to the formation of (S)-reticuline.



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